4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane;hydrochloride
Overview
Description
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane;hydrochloride is a useful research compound. Its molecular formula is C14H24ClN3O2 and its molecular weight is 301.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been involved in the synthesis of various functionalized trifluoromethylated and diazaspiro derivatives, showcasing its utility in creating novel chemical structures. For instance, one study discusses the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives from barbituric acid and aromatic aldehydes using a one-pot, multi-component reaction (Li et al., 2014).
Biological Activity and Pharmacological Potential
- Studies have shown that similar spiro compounds, particularly those in the 1-oxa-9-azaspiro[5.5]undecane family, possess significant biological activities. These activities make them interesting targets for chemical synthesis and potential pharmacological applications (Sinibaldi & Canet, 2008).
- A study on the synthesis and biological evaluation of carbazole derivatives included compounds related to 1,3,4-oxadiazol-2-amine, demonstrating the diverse biological and pharmacological activities of these compounds (Sharma, Kumar, & Pathak, 2014).
Methodologies in Drug Development
- Investigations into the synthesis of spirocyclic derivatives of Ciprofloxacin included derivatives of the 1-oxa-9-azaspiro[5.5]undecane, showcasing the application of this class of compounds in the development of novel antibacterial agents (Lukin et al., 2022).
Other Applications
- Research on the synthesis and characterization of novel oxadiazole derivatives demonstrates the versatility of compounds like 1-oxa-9-azaspiro[5.5]undecane;hydrochloride in creating compounds with varied applications, including potential antifungal activities (Liu et al., 2014).
Properties
IUPAC Name |
4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2.ClH/c1-2-12-16-13(19-17-12)9-11-3-8-18-14(10-11)4-6-15-7-5-14;/h11,15H,2-10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFXNEXDGBILLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CC2CCOC3(C2)CCNCC3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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